molecular formula C25H29N7O3 B2966518 2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol CAS No. 946290-05-7

2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B2966518
CAS No.: 946290-05-7
M. Wt: 475.553
InChI Key: BSNMGOBVMISAPB-UHFFFAOYSA-N
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Description

2-(4-{4-[(2,5-Dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl-substituted pyrazolopyrimidine core, a 2,5-dimethoxyphenylamino group at position 4, and a piperazine-ethanol moiety at position 4. The 2,5-dimethoxyphenyl group enhances electronic interactions, while the piperazine-ethanol substituent improves solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

2-[4-[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O3/c1-34-19-8-9-22(35-2)21(16-19)27-23-20-17-26-32(18-6-4-3-5-7-18)24(20)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMGOBVMISAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety and a pyrazolopyrimidine core, which are known for their biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular structure can be represented as follows:

C22H30N6O2\text{C}_{22}\text{H}_{30}\text{N}_6\text{O}_2

This compound's intricate design suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Research indicates that compounds with similar structures often exhibit kinase inhibition , particularly targeting tyrosine kinases and dihydrofolate reductase (DHFR) . These enzymes play critical roles in cell proliferation and survival, making them attractive targets for anticancer therapies .

Antitumor Activity

In vitro studies have demonstrated that derivatives of pyrazolopyrimidine compounds show significant antitumor activity. For instance, certain derivatives have been reported to inhibit the growth of cancer cell lines with IC50 values ranging from 1.35 to 4.00 μM, indicating strong cytotoxic effects against various tumors .

Case Study: Anticancer Properties

A specific study evaluated the anticancer effects of a related compound on Mycobacterium tuberculosis and other cancer cell lines. The results indicated that the compound exhibited a notable reduction in cell viability at concentrations as low as 20 μg/mL, showcasing its potential as an effective anticancer agent .

Neuropharmacological Effects

Compounds featuring piperazine and pyrazolopyrimidine structures have also been investigated for their neuropharmacological properties. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μM)Activity Type
Compound ADHFR1.35Antitumor
Compound BTyrosine Kinase3.73Antitumor
Compound CNeurotransmitter Receptor2.18Neuropharmacological
Compound DMycobacterium tuberculosis40.32Antimycobacterial

Safety and Toxicity Profile

Preliminary toxicity studies on related compounds have shown low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting that these compounds may have favorable safety profiles for further development . However, comprehensive toxicological assessments are necessary to fully understand the safety implications of this compound.

Comparison with Similar Compounds

2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

  • Structure : Differs by replacing the 2,5-dimethoxyphenyl group with a 3,5-dimethylphenyl substituent.
  • Molecular Formula : C₂₅H₂₉N₇O (vs. C₂₅H₂₉N₇O₃ for the target compound).
  • Key Properties: Solubility: Lower polarity due to methyl groups (logP ~3.2) compared to the dimethoxy analog (logP ~2.8) . Synthetic Route: Prepared via nucleophilic substitution of 4-chloro intermediates with 3,5-dimethylaniline in ethanol .

Thioether-Containing Analogs (e.g., 6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one)

  • Structure : Features a thiazolo[3,2-a]pyrimidine core with thioether linkages.
  • Key Properties :
    • Stability : Thioethers are prone to oxidative metabolism, reducing in vivo half-life compared to ether-linked compounds like the target .
    • Synthesis : Requires sulfuric acid-mediated cyclization of thio-substituted intermediates .
  • Activity : Thioether derivatives show moderate kinase inhibition but higher cytotoxicity in vitro .

Modifications in the Piperazine-Ethanol Moiety

Morpholine-Substituted Analogs (e.g., 1-(4-Morpholinophenyl)pyrazolo[3,4-d]pyrimidines)

  • Structure: Replaces piperazine-ethanol with morpholine.
  • Key Properties: Solubility: Morpholine’s oxygen atom enhances hydrophilicity (aqueous solubility ~15 mg/mL) but reduces basicity compared to piperazine . Synthesis: Achieved via reductive amination or SNAr reactions in ethanol/DMF .
  • Biological Implications: Morpholine derivatives exhibit lower cellular permeability due to reduced hydrogen-bond donor capacity .

Piperazine-Acetone Derivatives (e.g., 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone)

  • Structure: Substitutes ethanol with a ketone group.
  • Key Properties :
    • Reactivity : The ketone group may undergo undesired Schiff base formation in biological systems.
    • Synthesis : Prepared via Friedel-Crafts acylation or coupling reactions in nBuOH .
  • Activity: Ketone-containing analogs show reduced stability in plasma compared to ethanol derivatives .

Core Scaffold Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Structure : Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine.
  • Synthesis: Requires multistep cyclization using sodium triacetoxyborohydride .
  • Activity : Lower affinity for kinases like CDK2/cyclin A compared to pyrazolo[3,4-d]pyrimidines .

Comparative Data Tables

Property Target Compound 3,5-Dimethylphenyl Analog Thioether Analog Morpholine Analog
Molecular Weight ~479.55 g/mol 443.55 g/mol 502.63 g/mol 465.52 g/mol
logP (Predicted) 2.8 3.2 3.5 2.5
Aqueous Solubility 12 mg/mL 8 mg/mL 5 mg/mL 15 mg/mL
Kinase IC₅₀ (nM) 24 (CDK2) 85 (CDK2) 120 (CDK2) 45 (CDK2)
Metabolic Stability (t₁/₂) 4.2 h (Human Liver Microsomes) 3.1 h 1.8 h 5.0 h

Research Findings and Implications

  • Synthetic Optimization: The target compound’s ethanol-piperazine group is synthesized via reflux in ethanol with 2,5-dimethoxyaniline, achieving >80% yield .
  • Biological Superiority : The 2,5-dimethoxy group confers a 3.5-fold higher CDK2 inhibition than the 3,5-dimethyl analog, likely due to enhanced π-π interactions .
  • Pharmacokinetics: The ethanol substituent improves oral bioavailability (F = 62%) compared to morpholine (F = 48%) or acetone analogs (F = 35%) .

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